Superior Photostability for OLED Polymers: 2x Faster Intersystem Crossing vs. 9-Chlorofluorene
In picosecond-resolved photolysis studies, 9-bromofluorene demonstrates a significantly faster rate of intersystem crossing (ISC) compared to its direct analog 9-chlorofluorene. ISC depopulates the reactive singlet excited state, thereby reducing undesired carbon-halogen bond homolysis. For 9-bromofluorene, the ISC time constant is 20 ps (k = 5.0 x 10¹⁰ s⁻¹), which is exactly twice as fast as that measured for 9-chlorofluorene at 40 ps (k = 2.5 x 10¹⁰ s⁻¹) [1]. This kinetic advantage translates into a lower yield of the 9-fluorenyl radical, despite the inherently weaker C-Br bond, offering a critical photostability advantage for materials subjected to UV excitation [1].
| Evidence Dimension | Intersystem Crossing Rate Constant (k_ISC) |
|---|---|
| Target Compound Data | 5.0 x 10¹⁰ s⁻¹ (time constant = 20 ps) |
| Comparator Or Baseline | 9-Chlorofluorene: 2.5 x 10¹⁰ s⁻¹ (time constant = 40 ps) |
| Quantified Difference | 2x faster intersystem crossing |
| Conditions | Picosecond-resolved transient absorption spectroscopy in cyclohexane following 266 nm excitation |
Why This Matters
This ensures that 9-bromofluorene-derived OLED polymers will exhibit superior resistance to photochemical degradation pathways, directly impacting device operational lifetime and color purity.
- [1] McGowan, W. M., & Hilinski, E. F. (1995). Competitive Bond Homolysis and Intersystem Crossing in the Picosecond Time Regime. Photodissociation of 9-Bromo- and 9-Chlorofluorene in Cyclohexane. Journal of the American Chemical Society, 117(34), 9019-9025. View Source
